molecular formula C12H22N2O B7554622 3-(Cycloheptylamino)piperidin-2-one

3-(Cycloheptylamino)piperidin-2-one

Cat. No. B7554622
M. Wt: 210.32 g/mol
InChI Key: QPWMRQQWQBXGMB-UHFFFAOYSA-N
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Description

3-(Cycloheptylamino)piperidin-2-one, also known as CHPI, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. CHPI belongs to the class of piperidine compounds and has a molecular formula of C13H21NO.

Scientific Research Applications

  • Psychoactive Substances Analysis : A study characterized three psychoactive arylcyclohexylamines, including compounds structurally related to 3-(Cycloheptylamino)piperidin-2-one. These compounds were analyzed using various methods, such as gas chromatography, mass spectrometry, and nuclear magnetic resonance, for identification in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).

  • Synthesis of Spiro[2H-indol]-3(1H)-ones : Research involved the radical cyclization of compounds structurally related to 3-(Cycloheptylamino)piperidin-2-one for synthesizing spiro[2H-indole-2,4'-piperidin]-3(1H)-imines. The study highlighted the utility of these compounds in organic synthesis and potential pharmaceutical applications (Sulsky et al., 1999).

  • Dipeptidyl Peptidase II Inhibitors : Gamma-amino-substituted analogues of 1-[(S)-2,4-diaminobutanoyl]piperidine, structurally related to 3-(Cycloheptylamino)piperidin-2-one, were developed as potent and selective dipeptidyl peptidase II (DPP II) inhibitors. This research has implications in medicinal chemistry, especially in developing new therapeutic agents (Senten et al., 2004).

  • Piperidine Alkaloids Synthesis : A study developed new polyfunctionalized chiral building blocks for the synthesis of piperidine alkaloids, which are crucial in medicinal chemistry. These building blocks are closely related to 3-(Cycloheptylamino)piperidin-2-one in structure and have applications in asymmetric synthesis (Celestini et al., 2002).

  • Antibacterial Activity of Piperidines : A study explored the synthesis of 3,5-dispirosubstituted piperidines using iron(III) trifluroacetate in an environmentally friendly process. The synthesized compounds were screened for their antibacterial activity, demonstrating the potential pharmaceutical applications of such compounds (Lohar et al., 2016).

  • Psychoactive Arylcyclohexylamines Analysis : The study synthesized and characterized psychoactive arylcyclohexylamines, including analogues of 3-(Cycloheptylamino)piperidin-2-one. The research is significant for understanding the properties of these compounds and their potential effects (Wallach et al., 2014).

  • Pharmaceutical Building Block Synthesis : Research on the electrochemical α-cyanation of secondary piperidines, which are key pharmaceutical building blocks, showed potential for synthesizing unnatural amino acids. This process involves compounds structurally related to 3-(Cycloheptylamino)piperidin-2-one (Lennox et al., 2018).

properties

IUPAC Name

3-(cycloheptylamino)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c15-12-11(8-5-9-13-12)14-10-6-3-1-2-4-7-10/h10-11,14H,1-9H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWMRQQWQBXGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2CCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cycloheptylamino)piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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